molecular formula C31H42Cl2N4O3 B611122 TAK-220 Hydrochloride CAS No. 674782-27-5

TAK-220 Hydrochloride

Cat. No.: B611122
CAS No.: 674782-27-5
M. Wt: 589.6
InChI Key: DEWDZIKZTNCQST-UHFFFAOYSA-N
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Description

TAK-220 Hydrochloride: is a small molecule drug that functions as a selective and orally bioavailable antagonist of the C-C chemokine receptor type 5 (CCR5). This compound was initially developed by Takeda Pharmaceutical Co., Ltd. and has shown potential in the treatment of human immunodeficiency virus (HIV) infections by inhibiting the entry of the virus into host cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAK-220 Hydrochloride involves the preparation of a piperidine-4-carboxamide-based structure. The synthetic route typically includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of Substituents: Various substituents are introduced onto the piperidine ring through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the piperidine derivative with an appropriate amine.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: TAK-220 Hydrochloride is used as a tool compound in the study of CCR5 receptor interactions and signaling pathways. It helps in understanding the structure-activity relationships of CCR5 antagonists .

Biology: In biological research, this compound is employed to investigate the role of CCR5 in various physiological and pathological processes, including immune response and inflammation .

Medicine: The primary application of this compound in medicine is its potential use as an anti-HIV agent. It has shown efficacy in inhibiting the entry of HIV into host cells, making it a promising candidate for the development of new antiretroviral therapies .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting the CCR5 receptor. It serves as a reference compound for evaluating the efficacy of novel CCR5 antagonists .

Mechanism of Action

TAK-220 Hydrochloride exerts its effects by selectively binding to the CCR5 receptor on the surface of host cells. This binding inhibits the interaction between the receptor and the HIV envelope glycoprotein, thereby preventing the virus from entering the host cell. The compound does not induce internalization of the CCR5 receptor but blocks the binding of specific monoclonal antibodies that recognize the second extracellular loop of CCR5 .

Comparison with Similar Compounds

Uniqueness of TAK-220 Hydrochloride: this compound is unique in its high specificity and potency as a CCR5 antagonist. It has shown favorable interactions with other antiretroviral drugs and has a distinct mechanism of action that does not involve receptor internalization. This makes it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

674782-27-5

Molecular Formula

C31H42Cl2N4O3

Molecular Weight

589.6

IUPAC Name

1-Acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide Hydrochloride

InChI

InChI=1S/C31H41ClN4O3.ClH/c1-22-4-9-28(21-29(22)32)36(31(39)27-12-18-35(19-13-27)23(2)37)15-3-14-34-16-10-25(11-17-34)20-24-5-7-26(8-6-24)30(33)38;/h4-9,21,25,27H,3,10-20H2,1-2H3,(H2,33,38);1H

InChI Key

DEWDZIKZTNCQST-UHFFFAOYSA-N

SMILES

O=C(C1CCN(C(C)=O)CC1)N(CCCN2CCC(CC3=CC=C(C(N)=O)C=C3)CC2)C4=CC=C(C)C(Cl)=C4.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TBR-220;  TAK-220 hydrochloride;  TAK-220 HCl;  TAK220 HCl;  TAK 220 HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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